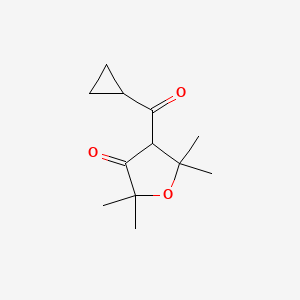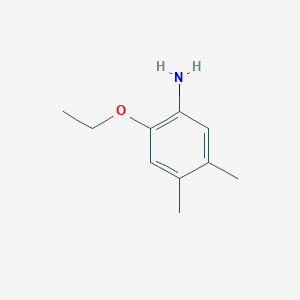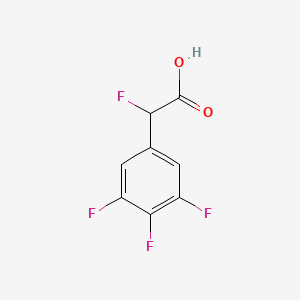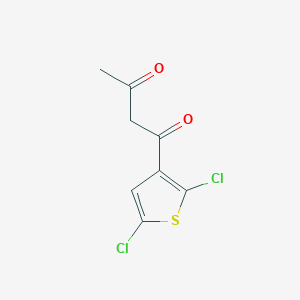
1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione is an organic compound with the molecular formula C8H6Cl2O2S. This compound is characterized by the presence of a thiophene ring substituted with two chlorine atoms and a butane-1,3-dione moiety. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione typically involves the condensation of 2,5-dichlorothiophene with butane-1,3-dione under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione is not fully understood. studies suggest that it may interact with various molecular targets, including enzymes and receptors. For example, molecular docking studies have shown that derivatives of this compound can bind to cytochrome P450 enzymes, potentially inhibiting their activity . This interaction could lead to various biological effects, such as antimicrobial activity.
類似化合物との比較
Similar Compounds
3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides: These compounds share the dichlorothiophene moiety and have shown similar biological activities.
6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile: Another compound with a dichlorothiophene ring, used in similar research applications.
Uniqueness
1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione is unique due to its specific combination of a thiophene ring and a butane-1,3-dione moiety. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis. Its potential biological activities also make it a compound of interest in medicinal chemistry.
特性
分子式 |
C8H6Cl2O2S |
|---|---|
分子量 |
237.10 g/mol |
IUPAC名 |
1-(2,5-dichlorothiophen-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H6Cl2O2S/c1-4(11)2-6(12)5-3-7(9)13-8(5)10/h3H,2H2,1H3 |
InChIキー |
WXCOXMCJGYRSNU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)C1=C(SC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15275155.png)
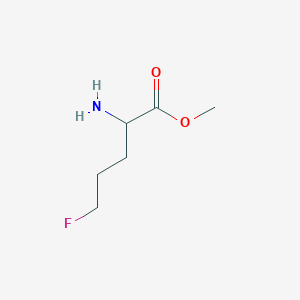
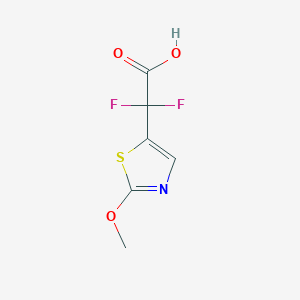
![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B15275166.png)
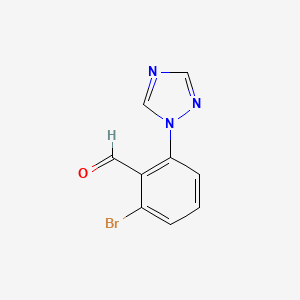
![2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15275185.png)
